molecular formula C13H9N3 B14699904 p-(Phenylazo)phenyl isocyanide CAS No. 22287-69-0

p-(Phenylazo)phenyl isocyanide

Cat. No.: B14699904
CAS No.: 22287-69-0
M. Wt: 207.23 g/mol
InChI Key: NCIOYHPFZVZTGJ-UHFFFAOYSA-N
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Description

p-(Phenylazo)phenyl isocyanide (CAS: Not explicitly listed in evidence; referred to as PEK050 in ) is an aromatic compound featuring both an isocyanide (–NC) group and a phenylazo (–N=N–C₆H₅) substituent. It is structurally characterized by a para-substituted azobenzene moiety linked to an isocyanide functional group. This compound is primarily utilized as a dye in textiles, paper, leather, inks, and wood staining due to its vibrant color properties . Upon thermal decomposition, it releases toxic gases such as nitrogen oxides (NOₓ) and hydrogen chloride (HCl), necessitating stringent safety protocols during handling .

Toxicological data from animal studies indicate a median lethal dose (LD₅₀) of 250 mg/kg (oral, rat) and a toxic dose low (TDLo) of 150 mg/kg (oral, rat).

Properties

CAS No.

22287-69-0

Molecular Formula

C13H9N3

Molecular Weight

207.23 g/mol

IUPAC Name

(4-isocyanophenyl)-phenyldiazene

InChI

InChI=1S/C13H9N3/c1-14-11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10H

InChI Key

NCIOYHPFZVZTGJ-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(Phenylazo)phenyl isocyanide typically involves the reaction of p-(phenylazo)aniline with chloroform and a strong base, such as potassium hydroxide, under reflux conditions. This reaction leads to the formation of the isocyanide group through a nucleophilic substitution mechanism .

Industrial Production Methods

Industrial production of isocyanides, including this compound, often employs the dehydration of formamides using reagents like phosphorus oxychloride and triethylamine in dichloromethane. This method is favored for its high yield and applicability on a large scale .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isocyanide group (-N≡C) in p-(Phenylazo)phenyl isocyanide exhibits high reactivity toward nucleophiles, forming substituted amidines or imidates. This reaction typically occurs under controlled conditions to avoid side reactions due to the compound’s sensitivity to moisture and heat.

Mechanism :
Nucleophilic attack by species such as amines, alcohols, or thiols at the electrophilic carbon of the isocyanide group leads to the formation of intermediates, which can rearrange or undergo further reactions.

Examples :

  • Reaction with primary amines to form amidines.

  • Reaction with water or alcohols to form ureas or carbamates.

Key Reaction Conditions :

ReagentProductConditionsReference
Primary amineAmidine derivativeAnhydrous conditions, 0–5°C
MethanolUrea derivativeAcidic or basic catalysts

Photochemical Reactions

This compound participates in photochemical reactions involving its excited state. These processes generate reactive intermediates, such as imidoyl radicals, which drive subsequent transformations .

Mechanism :

  • Excitation : UV/visible light excites the isocyanide to a higher energy state.

  • Single-electron transfer : Interaction with electron donors (e.g., dimethylaniline) generates an imidoyl radical anion and a radical cation.

  • Oxygen involvement : Superoxide radicals (O₂⁻) react with intermediates to form stable products like amides.

Example Reaction :
The excited state of 4-isocyano-1,1′-biphenyl (a structurally similar compound) reacts with dimethylaniline (DMA) to form amide derivatives via radical intermediates .

Key Reaction Features :

StepIntermediateOutcomeReference
Excitation → Electron transferImidoyl radical anionAmide formation
Oxygen interactionSuperoxide radicalsStabilized product

Coordination Chemistry

The isocyanide group in this compound can act as a ligand, coordinating to transition metals. This behavior is analogous to phenyl isocyanide ligands, which form complexes with metals like cobalt .

Mechanism :
The lone pair on the nitrogen atom of the isocyanide group binds to metal centers, forming metal-isocyanide complexes.

Example :
Phenyl isocyanide ligands coordinate to Cp*Co(ethene)₂ complexes, influencing catalytic activity .

Key Features :

Metal ComplexLigand RoleApplicationReference
Cp*Co(ethene)₂Supporting ligandCatalysis

Polymerization Involving Azo Groups

While not directly involving the isocyanide group, the azo (-N=N-) group in the compound may participate in polymerization reactions. For instance, azo-substituted monomers undergo asymmetric anionic polymerization to form functional polymers .

Example :
N-(4-phenylazo)phenylmaleimide undergoes polymerization via anionic mechanisms, forming polyelectrolytes with azo functionalities .

Key Reaction Data :

MonomerPolymer TypeSpectroscopic FeaturesReference
N-(4-phenylazo)phenylmaleimidePolyelectrolyteIR: ν N=N (1386 cm⁻¹), ν C=O (1705 cm⁻¹)

Scientific Research Applications

p-(Phenylazo)phenyl isocyanide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of p-(Phenylazo)phenyl isocyanide involves its ability to form covalent bonds with various molecular targets. The isocyanide group can react with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in the design of bioactive molecules and catalysts. The compound’s interaction with enzymes and other proteins can inhibit their function, making it a potential antimicrobial agent .

Comparison with Similar Compounds

4-Phenylazopyridine (PEK100)

  • CAS: Not explicitly provided.
  • Molecular Formula : C₁₁H₉N₃.
  • Toxicity : LD₅₀ = 320 mg/kg (oral, rat); TDLo = 200 mg/kg (oral, rat).
  • Applications : Used as a biological stain and dye intermediate.
  • Safety: Releases NOₓ upon decomposition; IARC carcinogenicity classification aligns with PEK050 .

3-(Phenylazo)-2,6-pyridinediamine (PEK250)

  • CAS: Not explicitly provided.
  • Molecular Formula : C₁₁H₁₁N₅.
  • Toxicity : LD₅₀ = 450 mg/kg (oral, rat); higher tolerance than PEK050.
  • Applications : Specialized dye for synthetic fibers.
  • Key Difference : The addition of amine groups reduces acute toxicity compared to PEK050 .

p-[[p-(Phenylazo)phenyl]azo]phenol (6250-23-3)

  • CAS : 6250-23-3.
  • Molecular Formula : C₁₈H₁₄N₄O.
  • Properties : Enhanced stability due to dual azo groups; resistant to high temperatures and harsh chemicals.
  • Applications : High-performance dye for industrial pigments .

Isocyanide Derivatives

Phenyl Isocyanide (CAS: 931-54-4)

  • Molecular Formula : C₇H₅N.
  • Reactivity : Forms 1,1-adducts with germyl phosphines (e.g., Et₂P–GeEt₃) but fails to react with bulky phosphorus-phosphorus compounds due to steric hindrance .
  • Applications: Intermediate in organometallic synthesis.

p-Toluenesulfonyl Isocyanate

  • CAS: Not explicitly provided.
  • Applications : Used in synthesizing pharmaceuticals (e.g., doxazosin) and pesticides.
  • Safety : Classified under HazardClass 6.1 (toxic) with LogP = 0.6 at 30°C .

Isocyanate/Isothiocyanate Analogues

Phenyl Isocyanate (CAS: 103-71-9)

  • Toxicity : PAC-1 = 0.00087 ppm (protective action criteria for vapor exposure).
  • Applications : Polymer precursor (e.g., polyurethanes).
  • Key Difference : Higher acute inhalation hazard compared to PEK050 .

Phenyl Isothiocyanate

  • Synthesis : Prepared from thiocarbanilide using acids (e.g., HCl, H₂SO₄) or metal catalysts (e.g., CuSO₄) .
  • Applications: Reagent in amino acid analysis (Edman degradation).

Data Tables

Table 2: Functional Group Impact on Reactivity

Compound Functional Group Reactivity Example
This compound –NC, –N=N– Stable under UV; limited radical addition
Phenyl Isocyanide –NC Forms adducts with Ge/Sn reagents
Phenyl Isothiocyanate –NCS Reacts with amines for thiourea synthesis

Research Findings and Key Differences

Stability: The dual azo groups in 6250-23-3 confer superior thermal stability compared to mono-azo PEK050, expanding its industrial applicability .

Toxicity : Azo compounds with amine substituents (e.g., PEK250) exhibit lower acute toxicity than PEK050, likely due to reduced metabolic activation .

Reactivity : this compound’s steric bulk from the azo group limits its participation in radical addition reactions, unlike smaller isocyanides .

Safety : Isocyanates (e.g., phenyl isocyanate) pose higher inhalation risks, whereas azo dyes prioritize thermal decomposition hazards .

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